An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-Cyclopropyl-2-fluoropyridin-4-amine
An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-Cyclopropyl-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of two fundamental physicochemical properties of N-Cyclopropyl-2-fluoropyridin-4-amine: its molecular weight and exact mass. Tailored for professionals in drug discovery and chemical research, this document elucidates the theoretical basis of these parameters, outlines the advanced analytical techniques for their determination, and presents their precise values. By contextualizing this data within the broader landscape of medicinal chemistry, this guide serves as a critical resource for the synthesis, characterization, and application of this significant chemical entity.
Introduction: The Significance of N-Cyclopropyl-2-fluoropyridin-4-amine in Modern Drug Discovery
N-Cyclopropyl-2-fluoropyridin-4-amine is a heterocyclic compound of considerable interest in the field of medicinal chemistry. Its structure incorporates two key pharmacophoric elements: a 2-fluoropyridine scaffold and a cyclopropylamine moiety. The 2-fluoropyridine ring is a versatile building block in synthetic chemistry, often utilized in cross-coupling reactions to construct more complex molecular architectures for biological screening[1]. The fluorine substituent can modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.
Simultaneously, the cyclopropylamine group is a privileged structural motif in drug design. It is known to impart favorable metabolic stability and can act as a crucial pharmacophore for various enzymes, including amine oxidases[1]. The combination of these structural features makes N-Cyclopropyl-2-fluoropyridin-4-amine a valuable intermediate for the synthesis of novel therapeutic agents across diverse disease areas, including neuroscience and oncology[1].
An accurate understanding of the molecule's fundamental properties, such as its molecular weight and exact mass, is a prerequisite for its effective use in research and development. These values are indispensable for compound verification, reaction monitoring, and the interpretation of analytical data.
Physicochemical Properties: Molecular Weight and Exact Mass
The precise mass of a molecule can be represented in two distinct, yet related, terms: molecular weight and exact mass.
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Molecular Weight (Average Mass): This value is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. It is the value typically used in stoichiometric calculations for bulk materials.
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Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. This value is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of a molecule's elemental composition.
The key physicochemical data for N-Cyclopropyl-2-fluoropyridin-4-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉FN₂ | Benchchem[1] |
| Molecular Weight | 152.17 g/mol | Benchchem[1] |
| Exact Mass | 152.07498 Da | PubChemLite[2] |
Methodologies for Determination
The determination of molecular weight and exact mass is achieved through a combination of theoretical calculation and experimental verification, with mass spectrometry being the cornerstone analytical technique.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of the constituent atoms as found on the periodic table. For N-Cyclopropyl-2-fluoropyridin-4-amine (C₈H₉FN₂):
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(8 x Avg. Atomic Mass of C) + (9 x Avg. Atomic Mass of H) + (1 x Avg. Atomic Mass of F) + (2 x Avg. Atomic Mass of N)
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(8 x 12.011) + (9 x 1.008) + (1 x 18.998) + (2 x 14.007) = 152.17 g/mol
The exact mass is calculated by summing the masses of the most abundant isotopes of each element:
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(8 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁹F) + (2 x Mass of ¹⁴N)
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(8 x 12.00000) + (9 x 1.00783) + (1 x 18.99840) + (2 x 14.00307) = 152.07498 Da
Experimental Verification: High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the definitive experimental technique for determining the exact mass of a small molecule and, by extension, confirming its elemental composition. Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy and resolution to distinguish between molecules with the same nominal mass but different elemental formulas.
The general workflow for the determination of the exact mass of N-Cyclopropyl-2-fluoropyridin-4-amine using HRMS is as follows:
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Sample Preparation: A dilute solution of the synthesized and purified compound is prepared in a suitable volatile solvent.
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Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically forms a protonated molecular ion, [M+H]⁺.
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Mass Analysis: The ions are guided into the high-resolution mass analyzer, where their mass-to-charge ratio (m/z) is measured with high precision.
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Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured m/z value is then used to calculate the exact mass of the neutral molecule.
The following diagram illustrates the conceptual workflow for determining the exact mass of a small molecule using high-resolution mass spectrometry.
Caption: Workflow for Exact Mass Determination via HRMS.
Conclusion
The molecular weight (152.17 g/mol ) and exact mass (152.07498 Da) of N-Cyclopropyl-2-fluoropyridin-4-amine are foundational parameters for any research or development activities involving this compound. This guide has provided these values from authoritative sources and detailed the theoretical and experimental underpinnings of their determination. A firm grasp of these concepts and the associated analytical methodologies is essential for ensuring the scientific integrity and success of drug discovery programs that utilize this and other novel chemical entities.
